molecular formula C9H6F3N3S B6278757 5-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine CAS No. 1343936-75-3

5-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine

Cat. No.: B6278757
CAS No.: 1343936-75-3
M. Wt: 245.2
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Description

5-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine is an organic compound that belongs to the class of thiadiazoles. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiadiazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine typically involves the reaction of 4-(trifluoromethyl)benzonitrile with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The thiadiazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • **4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine
  • **5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[1,5-a]pyrimidin-7-amine
  • **4-(trifluoromethyl)phenol

Uniqueness

5-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine is unique due to its specific combination of a trifluoromethyl group and a thiadiazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

1343936-75-3

Molecular Formula

C9H6F3N3S

Molecular Weight

245.2

Purity

90

Origin of Product

United States

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